(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol
Description
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(3-iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol |
InChI |
InChI=1S/C7H9IN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h11H,1-4H2 |
InChI Key |
MXQNCCGVWQCENR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)CO)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by iodination and reduction steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom or to modify the pyrrolo[1,2-b]pyrazole ring.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The pyrrolo[1,2-b]pyrazole scaffold is a pharmacologically relevant template, as seen in TGF-β inhibitors () and kinase-targeting agents (). Modifications at the 2- and 3-positions significantly alter physicochemical and biological properties:
*Calculated based on structure.
Key Observations:
- Iodine vs.
- Methanol vs. Ketone/Acetyl: The hydroxymethyl group enables hydrogen bonding and derivatization (e.g., esterification), whereas the acetyl group in increases lipophilicity, affecting membrane permeability .
- Triflates as Leaving Groups: The triflate group in highlights reactivity differences; the target compound’s methanol group is less reactive but more stable under ambient conditions .
Biological Activity
The compound (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a bicyclic organic molecule that incorporates a pyrrolo[1,2-b]pyrazole moiety, characterized by the presence of an iodine atom and a hydroxymethyl group. This unique structural configuration suggests potential biological activities that warrant exploration in medicinal chemistry.
- Molecular Formula : C7H9IN2O
- Molecular Weight : 264.06 g/mol
- Structural Features :
- Iodine atom enhances reactivity.
- Hydroxymethyl group can be modified for further interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
These activities are likely due to the compound's ability to interact with specific biological targets, potentially modulating pathways relevant to various disease processes.
The biological activity of this compound can be attributed to its structural components:
- Iodine Substituent : Facilitates nucleophilic substitution reactions, enhancing interaction with biological targets.
- Hydroxymethyl Group : Can undergo oxidation or participate in condensation reactions, allowing for diverse biological interactions.
Anticancer Activity
A study involving derivatives of pyrrolo[1,2-b]pyrazoles demonstrated their ability to inhibit cancer cell proliferation. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For instance, compounds structurally related to this compound showed IC50 values in the micromolar range against various cancer cell lines.
Anti-inflammatory Effects
Research has indicated that similar compounds can inhibit pro-inflammatory cytokines in vitro. The compound's structural motifs may engage with inflammatory pathways, reducing the expression of TNF-alpha and IL-6 in macrophage models.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-5,6-dihydro-pyrrolo[1,2-b]pyrazole | Bromine instead of Iodine | Reduced potency in anticancer assays |
| 5-Methyl-pyrrolo[1,2-b]pyrazole | Lacks halogen substituent | Lower anti-inflammatory activity |
| 3-Iodo-pyrazolo[1,5-a]pyrimidine | Different bicyclic structure | Exhibits potent antimicrobial effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol?
- Methodology : The synthesis typically involves cyclization of precursors, such as pyrrole derivatives, with iodinated reagents. A three-step approach is recommended:
Protection : Use an N-SEM (2-(trimethylsilyl)ethoxymethyl) group to protect the pyrazole nitrogen to prevent unwanted side reactions during iodination .
Iodination : Introduce iodine at the 3-position via electrophilic substitution using N-iodosuccinimide (NIS) in anhydrous dichloromethane under inert atmosphere.
Deprotection and functionalization : Remove the SEM group under acidic conditions (e.g., HCl in 2-propanol) and oxidize the hydroxymethyl group using mild oxidizing agents like PCC (pyridinium chlorochromate) .
- Key Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (C18 column, MeCN/H2O gradient).
Q. How to characterize the stereochemistry and structural stability of this compound?
- Methodology :
- X-ray crystallography : Resolve the bicyclic framework’s conformation, focusing on the dihydro-pyrrolo-pyrazole ring puckering and iodine’s steric effects .
- Dynamic NMR : Study ring inversion barriers in DMSO-d6 at variable temperatures (25–80°C) to assess conformational stability .
- Computational modeling : Use DFT (B3LYP/6-311++G**) to predict bond angles and compare with experimental data .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during functionalization of the hydroxymethyl group?
- Problem : Discrepancies in oxidation yields (e.g., PCC vs. TEMPO/BAIB systems).
- Resolution :
Solvent optimization : Use anhydrous DMF for PCC-mediated oxidation to minimize side reactions.
Additive screening : Introduce catalytic TEMPO to enhance selectivity for aldehyde formation .
Mechanistic analysis : Employ in-situ IR spectroscopy to track carbonyl intermediate formation and identify competing pathways .
Q. How to design experiments to study the compound’s interactions with biological targets (e.g., kinase enzymes)?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions between the iodinated pyrrolo-pyrazole core and ATP-binding pockets .
- SAR (Structure-Activity Relationship) : Synthesize analogs with varied substituents (e.g., bromo, methyl) at the 3-position and assay inhibitory activity against kinase panels .
- Biophysical validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD values) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Critical factors :
- Catalyst selection : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .
- Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or switch to preparative HPLC for >98% enantiomeric excess .
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
